6-(3,4-dimethoxybenzyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(3,4-dimethoxybenzyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dimethoxybenzyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. Common steps may include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazides and thiosemicarbazides.
Introduction of the benzyl group: This step may involve nucleophilic substitution reactions.
Attachment of the phenylthio group: This can be done using thiolation reactions with appropriate thiolating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Use of catalysts: To enhance reaction rates.
Control of temperature and pressure: To ensure optimal reaction conditions.
Purification techniques: Such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-dimethoxybenzyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying enzyme interactions and biological pathways.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as intermediates in chemical processes.
Mechanism of Action
The mechanism of action of 6-(3,4-dimethoxybenzyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Interference with metabolic or signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Triazolothiadiazoles: Compounds with similar core structures but different substituents.
Benzyl derivatives: Compounds with benzyl groups attached to various heterocycles.
Phenylthio compounds: Compounds containing phenylthio groups attached to different scaffolds.
Uniqueness
6-(3,4-dimethoxybenzyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H18N4O2S2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
6-[(3,4-dimethoxyphenyl)methyl]-3-(phenylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H18N4O2S2/c1-24-15-9-8-13(10-16(15)25-2)11-18-22-23-17(20-21-19(23)27-18)12-26-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3 |
InChI Key |
LRUZCXLBIYYNKG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC2=NN3C(=NN=C3S2)CSC4=CC=CC=C4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN3C(=NN=C3S2)CSC4=CC=CC=C4)OC |
Origin of Product |
United States |
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